molecular formula C11H9Cl2NO3S B275461 [(2,3-Dichlorophenyl)sulfonyl](2-furylmethyl)amine

[(2,3-Dichlorophenyl)sulfonyl](2-furylmethyl)amine

Cat. No.: B275461
M. Wt: 306.2 g/mol
InChI Key: GQUULNFQOMHTCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[(2,3-Dichlorophenyl)sulfonyl](2-furylmethyl)amine is a chemical compound with the molecular formula C11H9Cl2NO3S and a molecular weight of 306.2 g/mol. This compound is characterized by the presence of a benzenesulfonamide core substituted with two chlorine atoms and a furanylmethyl group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of [(2,3-Dichlorophenyl)sulfonyl](2-furylmethyl)amine typically involves the reaction of 2,3-dichlorobenzenesulfonyl chloride with 2-furanylmethylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using techniques such as recrystallization or column chromatography.

Chemical Reactions Analysis

[(2,3-Dichlorophenyl)sulfonyl](2-furylmethyl)amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfonic acids.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines.

    Substitution: The chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Scientific Research Applications

[(2,3-Dichlorophenyl)sulfonyl](2-furylmethyl)amine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research has shown that benzenesulfonamide derivatives can inhibit carbonic anhydrase IX, an enzyme overexpressed in certain cancer cells, making it a potential target for anticancer drug development.

    Industry: It is used in the production of dyes, photochemicals, and disinfectants.

Mechanism of Action

The mechanism of action of [(2,3-Dichlorophenyl)sulfonyl](2-furylmethyl)amine involves the inhibition of carbonic anhydrase IX. This enzyme is overexpressed in many solid tumors and plays a role in regulating pH and promoting tumor growth. By inhibiting carbonic anhydrase IX, the compound can disrupt the tumor’s metabolic processes, leading to reduced cell proliferation and increased apoptosis .

Comparison with Similar Compounds

[(2,3-Dichlorophenyl)sulfonyl](2-furylmethyl)amine can be compared with other benzenesulfonamide derivatives such as:

  • p-Toluenesulfonamide
  • Methanesulfonamide
  • 4-Bromobenzenesulfonamide
  • Naphthalene-2-sulfonamide
  • N-methylbenzenesulfonamide
  • o-Toluenesulfonamide
  • 4-(Trifluoromethyl)benzenesulfonamide
  • 4-Nitrobenzenesulfonamide

These compounds share a common benzenesulfonamide core but differ in their substituents, which can significantly affect their chemical properties and applications. This compound is unique due to the presence of both chlorine atoms and a furanylmethyl group, which contribute to its distinct chemical reactivity and potential biological activities.

Properties

Molecular Formula

C11H9Cl2NO3S

Molecular Weight

306.2 g/mol

IUPAC Name

2,3-dichloro-N-(furan-2-ylmethyl)benzenesulfonamide

InChI

InChI=1S/C11H9Cl2NO3S/c12-9-4-1-5-10(11(9)13)18(15,16)14-7-8-3-2-6-17-8/h1-6,14H,7H2

InChI Key

GQUULNFQOMHTCP-UHFFFAOYSA-N

SMILES

C1=CC(=C(C(=C1)Cl)Cl)S(=O)(=O)NCC2=CC=CO2

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)S(=O)(=O)NCC2=CC=CO2

Origin of Product

United States

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